![molecular formula C12H17NO3 B1467826 Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate CAS No. 868047-74-9](/img/structure/B1467826.png)
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like etherification or esterification . For example, ethyl tert-butyl ether is manufactured industrially by the acidic etherification of isobutylene with ethanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule . For instance, tert-butyl esters can react with SOCl2 to provide acid chlorides .Scientific Research Applications
Etherification of Fermentative-Produced Isobutylene
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can be used in the etherification of bio-sourced isobutylene with ethanol to form fully renewable ethyl tert-butyl ether (ETBE). This process involves the use of the fermentative produced substrate in a solvent-free catalysis using the acidic ion exchanger Amberlyst-15 .
Biofuel Additive
The compound can be used as a biofuel additive. The direct etherification of bio-sourced isobutylene with ethanol forms fully renewable ethyl tert-butyl ether (ETBE), which can be used as a high-performance fuel additive .
Chemical Transformations
The tert-butyl group in Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can be used in various chemical transformations due to its unique reactivity pattern .
Biosynthetic and Biodegradation Pathways
The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways .
Biocatalytic Processes
The tert-butyl group can potentially be used in biocatalytic processes .
Environmental Impact Reduction
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate can be used to produce ethyl tert-butyl ether (ETBE), which has less critical environmental impact compared to methyl tert-butyl ether (MTBE) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11(15)8-6-10(12(2,3)4)13-7-9(8)14/h6-7,14H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRPWRFPZTZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyl)-5-hydroxyisonicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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